4-Methylumbelliferyl acetate
Overview
Description
4-Methylumbelliferyl acetate, also known as MU-Ac, is a chemical compound with the empirical formula C12H10O4 . It is used as a fluorogenic substrate for esterases .
Molecular Structure Analysis
The molecular weight of 4-Methylumbelliferyl acetate is 218.21 . The SMILES string representation of its structure isCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1
. Chemical Reactions Analysis
4-Methylumbelliferyl acetate is a substrate for esterases . When acted upon by these enzymes, it can undergo deacetylation .Physical And Chemical Properties Analysis
4-Methylumbelliferyl acetate has a melting point of 149-150°C . It is soluble in DMF and DMSO . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (esterase) .Scientific Research Applications
Scientific Field
This application falls under the field of Microbiology .
Application Summary
4-Methylumbelliferyl glycosides, synthesized from 4-Methylumbelliferyl acetate, have been widely used in diagnostic microbiology . They are used for the detection and identification of microorganisms in food, such as prevalent pathogens like Salmonella and Escherichia coli .
Methods of Application
The method involves the glycosylation of 4-methyl-umbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection to give fluorogenic 4-methylumbelliferyl glycoside substrates .
Results or Outcomes
The glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%–94%) under appropriate conditions .
Deacetylation Reactions
Scientific Field
This application is in the field of Biotechnology .
Application Summary
Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities . 4-Methylumbelliferyl acetate can be used as a substrate in these reactions .
Methods of Application
The enzymes responsible for these deacetylation reactions can catalyze the hydrolysis of acetylated substrates like 4-Methylumbelliferyl acetate to remove the acetyl group to form corresponding deacetylation products and acetic acid .
Results or Outcomes
Deacetylases and deacetylated compounds have been widely applied in pharmaceuticals, medicine, food, and the environment .
Synthesis of Medicinal Compounds
Scientific Field
This application is in the field of Medicinal Chemistry .
Application Summary
4-Methylumbelliferone is primarily used in synthesizing medicinal compounds . It serves as a building block for fluorescent probes .
Methods of Application
4-Methylumbelliferone can be used in the synthesis of coumarin triazole derivatives . These derivatives are potential antimicrobial agents .
Results or Outcomes
The synthesized coumarin triazole derivatives have shown potential as antimicrobial agents .
Molecular Probe
Scientific Field
This application is in the field of Biochemistry .
Application Summary
4-Methylumbelliferyl acetate (MU-Ac) is used as a molecular probe . It’s also important as a fluorogenic substrate for esterases .
Methods of Application
4-Methylumbelliferyl acetate can be used in various biochemical assays as a fluorogenic substrate . When cleaved by esterases, it releases a fluorescent product that can be detected .
Results or Outcomes
The fluorescence produced by the cleavage of 4-Methylumbelliferyl acetate can be used to detect and quantify the activity of esterases .
N-acetyl Lipid Deacetylase Reactions
Scientific Field
This application is in the field of Biotechnology .
Application Summary
N-acetyl lipid deacetylase is capable of catalyzing the conversion of 4-methylumbelliferyl acetate to p-nitrophenyl .
Methods of Application
The enzyme responsible for this reaction, N-acetyl lipid deacetylase, can catalyze the conversion of 4-methylumbelliferyl acetate to p-nitrophenyl .
Results or Outcomes
The conversion rate of 4-methylumbelliferyl acetate to p-nitrophenyl by N-acetyl lipid deacetylase is 31.4% .
Fluorescent Probes
Scientific Field
This application is in the field of Chemistry .
Application Summary
4-Methylumbelliferone is primarily used in synthesizing medicinal compounds and as a building block for fluorescent probes .
Methods of Application
4-Methylumbelliferone can be used in the synthesis of coumarin triazole derivatives . These derivatives are potential antimicrobial agents .
Results or Outcomes
The synthesized coumarin triazole derivatives have shown potential as antimicrobial agents .
Safety And Hazards
4-Methylumbelliferyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers discuss the use of 4-Methylumbelliferyl acetate in the context of enzymatic reactions . These studies highlight its role as a substrate for esterases and its potential applications in biotechnological and biomedical fields .
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZGASCDAGAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181895 | |
Record name | 4-Methylumbelliferyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Methylumbelliferyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Methylumbelliferyl acetate | |
CAS RN |
2747-05-9 | |
Record name | 4-Methylumbelliferyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylumbelliferyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |
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Record name | 2747-05-9 | |
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Record name | 2747-05-9 | |
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Record name | 2747-05-9 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Methylumbelliferyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |
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Record name | 4-METHYLUMBELLIFERYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Methylumbelliferyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
Record name | 4-Methylumbelliferyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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